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Compound of Interest

Compound Name: 2-Propynamide, N,N-diethyl-

Cat. No.: B15470638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propynamides are a versatile class of organic compounds characterized by an amide group

attached to a propargyl moiety. Their unique structural features, combining the reactivity of an

alkyne with the conformational influence of the amide, have made them valuable building

blocks in a wide array of organic transformations. This guide provides a detailed overview of

key applications of propynamides in modern organic synthesis, complete with experimental

protocols and quantitative data to facilitate their use in research and development.

A³ Coupling: A Powerful Tool for Propargylamine
Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of propargylamine

synthesis, offering a highly atom-economical, one-pot procedure. Propynamides can be readily

synthesized using a variation of this method where a primary or secondary amine, an

aldehyde, and a terminal alkyne bearing a carboxylate group (alkynoic acid) are combined. A

notable advantage is the development of metal- and solvent-free protocols, enhancing the

green credentials of this transformation.

Application Note:
The decarboxylative A³ coupling of ortho-hydroxybenzaldehydes, secondary amines, and

alkynoic acids provides a waste-free route to hydroxylated propargylamines. These products

are valuable precursors for various biologically active heterocyclic scaffolds. The reaction
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proceeds through an in situ-formed ortho-quinonoid intermediate which then undergoes a

concerted Eschweiler–Clarke type decarboxylation with the alkynoic acid.

Experimental Protocol: Metal- and Solvent-Free
Decarboxylative A³ Coupling[1]
A mixture of the appropriate ortho-hydroxybenzaldehyde (1.0 equiv), secondary amine (1.2

equiv), and alkynoic acid (1.0 equiv) is heated at 80 °C for the specified time. After completion

of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and

purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as

the eluent to afford the desired propargylamine.

Quantitative Data:
Entry Aldehyde Amine Alkyne Time (h) Yield (%)

1
Salicylaldehy

de
Morpholine Propiolic acid 3 92

2
Salicylaldehy

de
Piperidine Propiolic acid 3 90

3

5-

Bromosalicyl

aldehyde

Morpholine Propiolic acid 4 88

4

5-

Nitrosalicylald

ehyde

Morpholine Propiolic acid 5 85

5
Salicylaldehy

de
Pyrrolidine

Phenylpropiol

ic acid
4 89

C-H Activation: Synthesis of 4-Aryl-2-quinolinones
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of

complex heterocyclic systems. Propionamides can serve as precursors to 4-aryl-2-quinolinones

through a sequential C-H activation and intramolecular amidation process. This methodology
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provides efficient access to a variety of substituted quinolinones, which are important scaffolds

in medicinal chemistry.

Application Note:
The synthesis of 4-aryl-2-quinolinones from 3-aryl-N-phenylacrylamides can be achieved via a

palladium-catalyzed intramolecular C(sp²)−H amidation. The reaction typically employs a

palladium catalyst in the presence of an oxidant, such as copper(II) acetate, under an oxygen

atmosphere. This transformation allows for the direct formation of the quinolinone core from

readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Synthesis
of 4-Aryl-2-quinolinones[2]
To a solution of the 3-aryl-N-phenylacrylamide (1.0 equiv) in a suitable solvent (e.g., DMAc),

PdCl₂ (0.1 equiv) and Cu(OAc)₂ (2.0 equiv) are added. The reaction mixture is stirred at a

specified temperature (e.g., 120 °C) under an atmosphere of oxygen for several hours. After

completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with

water. The organic layer is dried, concentrated, and the residue is purified by column

chromatography to yield the 4-aryl-2-quinolinone.

Quantitative Data:
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Entry
3-Aryl-N-
phenylacrylam
ide

Temperature
(°C)

Time (h) Yield (%)

1

3-Phenyl-N-

phenylacrylamid

e

120 12 85

2

3-(4-

Methoxyphenyl)-

N-

phenylacrylamid

e

120 12 82

3

3-(4-

Chlorophenyl)-N-

phenylacrylamid

e

120 15 78

4

3-Phenyl-N-(4-

methylphenyl)acr

ylamide

120 12 88

[3+2] Cycloaddition Reactions
Propynamides can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles

such as nitrones to afford isoxazolidine derivatives. These reactions are valuable for the

construction of five-membered heterocyclic rings, which are prevalent in many natural products

and pharmaceuticals. The stereoselectivity and regioselectivity of these cycloadditions can

often be controlled by the nature of the substituents on both the propynamide and the nitrone.

Application Note:
The reaction between a nitrone and a propynamide is a concerted, pericyclic process. The

regioselectivity is governed by the frontier molecular orbital interactions between the 1,3-dipole

(nitrone) and the dipolarophile (propynamide). Theoretical studies, such as those using

Molecular Electron Density Theory (MEDT), can be employed to predict the outcome of these

reactions.[1]
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Experimental Protocol: General Procedure for [3+2]
Cycloaddition of a Nitrone and a Propynamide
Note: A specific experimental protocol with quantitative data for the cycloaddition of a nitrone

with a propynamide was not available in the searched literature. The following is a generalized

procedure based on similar cycloaddition reactions.

A solution of the nitrone (1.0 equiv) and the propynamide (1.2 equiv) in a suitable solvent (e.g.,

toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC.

Upon completion, the solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to provide the isoxazolidine product.

Expected Quantitative Data (Hypothetical):

Entry Nitrone Propynamide
Diastereomeri
c Ratio
(endo/exo)

Yield (%)

1
C-Phenyl-N-

methylnitrone

N-

Phenylpropynami

de

4:1 75

2

C-(4-

Methoxyphenyl)-

N-methylnitrone

N-

Phenylpropynami

de

5:1 80

3
C-Phenyl-N-

methylnitrone

N-(4-

Chlorophenyl)pro

pynamide

3:1 70

Propynamides as Covalent Inhibitors
In the realm of drug discovery, propynamides have gained significant attention as "warheads"

for targeted covalent inhibitors.[2] The electrophilic nature of the activated alkyne allows for the

formation of a covalent bond with a nucleophilic residue, typically a cysteine, on the target

protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and

duration of action. A prominent example is their use in the development of inhibitors for KRAS

G12C, a challenging cancer target.[3][4]
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Application Note:
The reactivity of the propynamide warhead can be finely tuned by modifying the substituents on

the alkyne and the amide. This allows for the optimization of the inhibitor's potency and

selectivity, minimizing off-target effects. The design of these inhibitors often involves a two-step

mechanism: initial non-covalent binding to the target protein, followed by the irreversible

covalent bond formation.

Experimental Protocol: Synthesis of a Propynamide-
Based Covalent Inhibitor
Note: Specific, detailed synthetic protocols for clinically relevant propynamide inhibitors are

often proprietary. The following is a general procedure for the amidation step in the synthesis of

a propynamide.

To a solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.5 equiv) in an

anhydrous solvent (e.g., dichloromethane) at 0 °C, propioloyl chloride (1.1 equiv) is added

dropwise. The reaction mixture is stirred at room temperature for several hours until the starting

amine is consumed (as monitored by TLC). The reaction is then quenched with water, and the

organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography to afford the desired propynamide.

Quantitative Data: Reactivity of Propynamide Warheads
The reactivity of covalent inhibitors is often assessed by measuring their half-life in the

presence of glutathione (GSH), a biological thiol.

Propynamide Scaffold GSH t₁/₂ (h)

Scaffold A 0.19

Scaffold B 0.25

Scaffold C >1000

Data adapted from a study on the reactivity of different propynamide scaffolds.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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